9H-fluorene-2,7-disulfonyl dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-2,7-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHVYLMKZJHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379643 | |
| Record name | 9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-76-3 | |
| Record name | 9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Chemical Transformations of 9h Fluorene 2,7 Disulfonyl Dichloride
Nucleophilic Substitution Reactions Involving Sulfonyl Chloride Moieties
The sulfonyl chloride groups are highly electrophilic and readily undergo nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity is the cornerstone of the derivatization of 9H-fluorene-2,7-disulfonyl dichloride.
The reaction of this compound with primary and secondary amines is a facile method for the synthesis of fluorene-based bis(sulfonamides). These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.
The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding N-substituted sulfonamides. For instance, reaction with aniline (B41778) yields N²,N⁷-diphenyl-9H-fluorene-2,7-disulfonamide. nih.gov Similarly, reaction with furan-2-ylmethanamine produces N²,N⁷-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide. nih.gov These reactions demonstrate the versatility of the sulfonyl chloride groups in accommodating a range of amine nucleophiles.
A variety of fluorene-based sulfonamide derivatives have been synthesized using this methodology. The table below showcases some examples of these compounds.
| Amine Reactant | Resulting Sulfonamide Derivative |
| Aniline | N²,N⁷-diphenyl-9H-fluorene-2,7-disulfonamide nih.gov |
| Furan-2-ylmethanamine | N²,N⁷-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide nih.gov |
| p-Toluidine | 9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide sigmaaldrich.com |
This table provides examples of sulfonamide derivatives synthesized from this compound and various amines.
The synthesis of C₂-symmetric chiral bis(sulfonamide) ligands is a significant application of this compound in asymmetric catalysis. These ligands are designed to create a specific chiral environment around a metal center, which can induce stereoselectivity in chemical reactions. whiterose.ac.ukresearchgate.net The rigid fluorene (B118485) backbone provides a well-defined scaffold, and the chirality is introduced through the use of enantiomerically pure amines in the nucleophilic substitution reaction. These ligands are valuable in the development of catalysts for a variety of asymmetric transformations, including Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org The design of these ligands often focuses on creating a bidentate structure with limited flexibility to enhance stereochemical control. organic-chemistry.org
Beyond simple bis(sulfonamides), more complex architectures can be constructed from this compound. For example, a phenylhydrazone derivative, 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide, has been synthesized, indicating that the core structure can be further functionalized to create more intricate molecules. sigmaaldrich.com The synthesis of such complex structures often involves multi-step reaction sequences, where the initial sulfonamide formation is followed by further modifications at other positions of the fluorene ring.
While reactions with amines are prevalent, the sulfonyl chloride groups of this compound can also react with other nucleophiles. For instance, reaction with alcohols would yield sulfonate esters, and reaction with thiols would produce thioesters. Hydrolysis of the sulfonyl chloride groups in the presence of water leads to the formation of the corresponding sulfonic acids. An example of a sulfonate ester derivative is bis(2-chlorophenyl) 9H-fluorene-2,7-disulfonate. nih.gov
Synthesis of Fluorene-Based Sulfonamide Derivatives
Chemical Modifications at the Fluorene C9 Position
The C9 position of the fluorene ring is a methylene (B1212753) group with acidic protons, making it susceptible to a variety of chemical modifications. This position can be functionalized to introduce a wide range of substituents, significantly altering the electronic and steric properties of the molecule.
Common modifications at the C9 position include alkylation, arylation, and condensation reactions. For example, the Knoevenagel condensation can be used to introduce a double bond at the C9 position, forming dibenzofulvene derivatives. mdpi.com Alkylation at the C9 position is also a common strategy, as seen in the synthesis of precursors for semiconducting polymers like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). ossila.com These modifications are often performed on fluorene derivatives where the 2 and 7 positions have already been functionalized, for example, via Suzuki coupling reactions to introduce aryl groups. researchgate.net
Furthermore, the C9 position can be oxidized to a ketone, forming a fluorenone derivative. This transformation can be seen in the synthesis of 9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide. sigmaaldrich.com The introduction of different substituents at the C9 position has been shown to significantly impact the physicochemical properties of the resulting fluorene derivatives, including their absorption and emission spectra. mdpi.com
Knoevenagel Condensation for Dibenzofulvene Derivatives
The Knoevenagel condensation is a key reaction for modifying the fluorene core, particularly at the C9 position. This reaction involves the condensation of a fluorene derivative with an aldehyde or ketone, resulting in the formation of a dibenzofulvene (DBF) derivative. mdpi.com The reaction creates a double bond between the C9 carbon of the fluorene and the carbonyl carbon of the aldehyde or ketone. mdpi.com
While this compound itself can be a substrate, more commonly, its derivatives are used in Knoevenagel condensations. The process allows for the introduction of various substituents onto the newly formed exocyclic double bond, significantly influencing the electronic and optical properties of the resulting molecule. mdpi.comnih.gov The reaction is known for its simplicity and generally high yields. mdpi.com Aromatic and heteroaromatic aldehydes are frequently used to introduce additional functionalities and to modify the physicochemical characteristics of the final DBF compound. nih.gov
Strategic Functionalization of the Fluorene C9 Methylene Group
The methylene bridge at the C9 position of the fluorene nucleus is a prime site for chemical modification. nih.gov Its reactivity allows for the introduction of a wide range of functional groups, which can dramatically alter the properties of the fluorene molecule.
One common strategy involves deprotonation of the C9 position to form a carbanion, which can then react with various electrophiles. This allows for the attachment of alkyl, aryl, and other organic moieties. Another significant modification is the oxidation of the methylene group to a carbonyl group, forming a fluorenone derivative. For instance, 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride is a key derivative where the C9 position is a ketone. This transformation from a methylene to a carbonyl group introduces electron-withdrawing effects, which polarize the fluorene core and can enhance its reactivity in subsequent reactions.
The ability to functionalize the C9 position is crucial for tuning the solubility, electronic properties, and solid-state packing of fluorene-based materials. nih.gov These modifications are essential for designing materials with specific characteristics for applications in organic electronics and other advanced technologies.
Polymerization and Copolymerization Methodologies Utilizing Fluorene-2,7-Disulfonyl Dichloride Derivatives
Derivatives of this compound are valuable monomers in the synthesis of various polymers. The rigid and planar fluorene unit, when incorporated into a polymer backbone, can impart desirable properties such as high thermal stability, good solubility, and specific optoelectronic characteristics.
Integration into Conjugated Polymer Backbones
Fluorene derivatives are widely used in the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kennesaw.edumdpi.com The fluorene unit's inherent properties, including high quantum yields and good charge carrier mobility, make it a desirable component in these materials. mdpi.comresearchgate.net
The general approach involves copolymerizing fluorene-based monomers with other aromatic or heteroaromatic units to create donor-acceptor (D-A) copolymers. mdpi.com This strategy allows for the tuning of the polymer's electronic energy levels, optical bandgap, and morphology. mdpi.com
Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing polyfluorenes and their copolymers. researchgate.netresearchgate.netmdpi.com This palladium-catalyzed reaction typically involves the coupling of a dihalo-fluorene monomer with a diboronic acid or diboronic ester comonomer. mdpi.commdpi.comrsc.org
For instance, 2,7-dibromo-9,9-dialkylfluorene can be polymerized with a phenylenebis(boronic acid) to yield a poly(fluorene-alt-phenylene). researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, significantly influence the molecular weight and polydispersity of the resulting polymer. researchgate.net The use of phase-transfer catalysts, such as Aliquat 336, has been shown to improve reaction times and lead to higher molecular weight polymers. mdpi.commdpi.com
Catalyst-transfer polymerization (CTP) is a more controlled version of this method that allows for the synthesis of well-defined polyfluorenes with controlled molecular weights and block copolymers. rsc.orgmorressier.com
| Fluorene Monomer | Comonomer | Resulting Polymer | Application |
|---|---|---|---|
| 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | 2,3-di(4-bromophenyl)fumarodinitrile | Copolyfluorene with dicyanostilbene units | OLEDs mdpi.comnih.gov |
| 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | 3,6-dibromophenanthrene-9,10-dicarbonitrile | Copolyfluorene with dicyanophenanthrene units | OLEDs mdpi.comnih.gov |
| 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) | 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | Optoelectronic devices mdpi.com |
Knoevenagel Condensation Polymerization
Knoevenagel condensation can also be employed as a polymerization technique to create conjugated polymers. This method involves the reaction of a fluorene derivative containing two active methylene groups at the C9 position with a dialdehyde (B1249045). The repeated condensation reactions lead to the formation of a polymer chain with vinylene linkages.
This approach allows for the synthesis of polymers with a high degree of structural regularity. The properties of the resulting polymer can be tuned by varying the structure of both the fluorene monomer and the dialdehyde comonomer.
Step-Growth Polymerization for High Refractive Index Polymers
Fluorene-containing monomers can be used in step-growth polymerization to produce polymers with high refractive indices (RI). nih.govacs.org The inclusion of the bulky, aromatic fluorene moiety contributes to a high RI. researchgate.net These polymers are often polyesters or poly(arylene thioether)s. nih.govresearchgate.net
The synthesis of these high RI polymers typically involves the polycondensation of a fluorene-based diol or diacid with a suitable comonomer. nih.govacs.org For example, a fluorene-containing diacid can be polymerized with a diol to form a polyester. nih.gov Similarly, fluorene-based dithiols can be reacted with difluoroarenes to produce poly(arylene thioether)s. researchgate.net
These fluorene-based high RI polymers often exhibit good thermal stability, high transparency in the visible region, and low birefringence, making them suitable for various optical applications. nih.govacs.orgresearchgate.net
| Polymer Type | Monomers | Refractive Index (n) | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
|---|---|---|---|---|
| Polyester | Fluorene-based diacid and various diols | 1.56 - 1.69 nih.govacs.org | 40 - 116 °C nih.govacs.org | 350 - 398 °C nih.govacs.org |
| Poly(arylene thioether) | 9,9-bis(4-(N,N-dimethyl-S-carbamoyl)phenyl)fluorene and various difluoroarenes | 1.66 - 1.72 at 589 nm researchgate.net | 204 - 275 °C researchgate.net | > 480 °C researchgate.net |
Advanced Research Applications in Organic and Materials Science
Catalysis and Ligand Design for Asymmetric Transformations
The C2-symmetric nature of the 2,7-disubstituted fluorene (B118485) backbone provides an ideal scaffold for the development of chiral ligands used in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.
9H-fluorene-2,7-disulfonyl dichloride serves as a key starting material for crafting C2-symmetric chiral ligands. By reacting the disulfonyl dichloride with chiral amines, researchers can create sophisticated structures that can coordinate with metal centers. A notable example involves the reaction with chiral (1R,2R)-cyclohexane-1,2-diamine to produce fluorene-based sulfonamide ligands. researchgate.net The fluorene backbone in these ligands provides rigidity, which helps to create a well-defined and sterically hindered chiral environment around the metal catalyst. researchgate.net This rigidity is considered advantageous over more flexible backbones as it can inhibit non-productive coordination modes of the ligand to the metal. researchgate.net Derivatives can be made from both fluorene-2,7-disulfonyl dichloride and its oxidized counterpart, 9-oxo-9H-fluorene-2,7-disulfonyl dichloride, allowing for further tuning of the ligand's electronic and steric properties. researchgate.net
Chiral ligands derived from the fluorene scaffold have been successfully applied in the asymmetric transfer hydrogenation (ATH) of ketones. researchgate.net In this process, a hydrogen atom is transferred from a hydrogen donor (like formic acid or isopropanol) to a ketone, reducing it to a chiral alcohol. The enantioselectivity of this reaction is controlled by the chiral catalyst.
Rhodium(III) complexes incorporating the C2-symmetric fluorene-diamine ligands have been shown to be effective catalysts for the ATH of various ketones. researchgate.net This reaction is a powerful tool for producing chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The effectiveness of these catalysts demonstrates the successful transfer of chirality from the ligand to the substrate, yielding products with high enantiomeric excess.
Table 1: Application of Fluorene-Based Ligands in Asymmetric Transfer Hydrogenation
This table summarizes the catalytic performance of a Rhodium(III) complex with a chiral ligand derived from 9-oxo-9H-fluorene-2,7-disulfonyl dichloride and (1R,2R)-cyclohexane-1,2-diamine in the ATH of ketones.
| Catalyst System | Substrate (Ketone) | Hydrogen Donor | Product (Chiral Alcohol) | Enantiomeric Excess (ee) | Reference |
| Rh(III)-Fluorene Ligand | Acetophenone | Formic Acid/Sodium Formate | 1-Phenylethanol | High | researchgate.net |
| Rh(III)-Fluorene Ligand | Propiophenone | Formic Acid/Sodium Formate | 1-Phenyl-1-propanol | High | researchgate.net |
Note: "High" indicates that significant enantioselectivity was achieved as reported in the study.
There is a significant drive in modern chemistry to develop more environmentally friendly, or "greener," chemical processes. Catalytic systems based on fluorene ligands are part of this trend. One of the key strategies is the use of environmentally benign solvents. The ATH reactions catalyzed by the Rhodium(III) complexes with fluorene-based ligands have been successfully carried out in aqueous solutions. researchgate.netresearchgate.net Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. Performing organic reactions in water reduces the reliance on volatile and often toxic organic solvents, which are major contributors to chemical waste. researchgate.net The development of water-soluble catalysts that maintain high efficiency and selectivity represents a significant advancement in sustainable chemistry. researchgate.net
Optoelectronic Materials and Devices
The fluorene unit is highly sought after in materials science due to its rigid, planar structure and high photoluminescence quantum yield. researchgate.netmdpi.com These properties make it an excellent building block for materials used in a variety of optoelectronic devices. This compound can be converted into key intermediates, such as 2,7-diaminofluorene (B165470) or 2,7-dihalofluorenes, which are then used to synthesize advanced materials for perovskite solar cells and organic light-emitting diodes.
Perovskite solar cells (PSCs) are a rapidly emerging photovoltaic technology, and their efficiency is critically dependent on the charge transport layers that sandwich the perovskite absorber. researchgate.net The hole-transporting material (HTM) plays a crucial role in extracting holes from the perovskite layer and transporting them to the electrode. researchgate.netrsc.org
Fluorene-based compounds are excellent candidates for HTMs due to their high hole mobility and suitable energy levels that align well with the perovskite layer. mdpi.comrepec.org By modifying the fluorene core at the 2,7-positions, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) energy level to better match that of the perovskite, reducing the energy barrier for hole injection. mdpi.comresearchgate.net This optimization is critical for achieving high power conversion efficiencies (PCE). repec.org
Researchers have synthesized various fluorene-terminated HTMs that have led to PSCs with efficiencies exceeding 23%, rivaling and even surpassing the performance of the standard HTM, spiro-OMeTAD. researchgate.netrepec.org Furthermore, these fluorene-based HTMs can exhibit high glass transition temperatures, which contributes to better thermal stability and longer device lifetimes compared to conventional materials. repec.orgnih.gov
Table 2: Performance of Perovskite Solar Cells with Fluorene-Based Hole-Transporting Materials
This table showcases the performance metrics of perovskite solar cells utilizing various hole-transporting materials derived from a fluorene core.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) | Thermal Stability | Reference |
| Fluorene-Terminated HTM | 23.2% (reverse scan) | Maintained ~95% of initial performance after 500h at 60°C | researchgate.netrepec.org |
| sp-35 (Bifluorenylidene-fluorenamine) | 21.59% | Significantly better long-term and thermal stability than spiro-OMeTAD | rsc.org |
| V1050 (Nonspiro, fluorene-based) | 18.3% | Better stability under humidity and continuous illumination than spiro-OMeTAD | nih.gov |
| spiro-OMeTAD (Standard reference) | 20.42% - 22.1% | Lower thermal and long-term stability | researchgate.netrsc.orgnih.gov |
The fluorene scaffold is a cornerstone in the design of materials for OLEDs and PLEDs. Polyfluorenes, which are polymers containing fluorene units in their backbone, are a particularly important class of materials known for their high charge-carrier mobility and efficient blue electroluminescence. 20.210.105ossila.comsigmaaldrich.com This makes them foundational for creating full-color displays, as blue emitters can be combined with other materials to generate green and red light.
By starting with a 2,7-disubstituted fluorene monomer, which can be synthesized from this compound, a wide variety of polymers can be created through polymerization techniques like Suzuki coupling. 20.210.105 The properties of the resulting polymer can be precisely controlled by introducing different co-monomers into the polymer chain. This strategy has been used to create copolymers that emit light across the entire visible spectrum, from blue to green and even red. 20.210.105
For instance, alternating copolymers of fluorene and oligothiophenes have been synthesized, resulting in processable polymers with bandgaps between 2.0 and 2.2 eV. 20.210.105 These materials have been successfully incorporated into simple light-emitting diodes, demonstrating promising performance for orange and red-light-emitting devices. 20.210.105 Small-molecule organic laser molecules based on 2,7-disubstituted fluorenes have also been developed, showing high mobility and low-threshold lasing characteristics, which are crucial for the next generation of electrically pumped organic lasers. researchgate.net
Components for Organic Thin-Film Transistors (OTFTs)
The fluorene-2,7-diyl unit, derived from precursors like this compound, is a fundamental building block for semiconducting polymers used in Organic Thin-Film Transistors (OTFTs). These polymers are valued for their high charge-carrier mobility and good processability. ossila.com While not typically incorporated into the final polymer directly, the disulfonyl dichloride is a versatile starting material for creating the necessary monomers, such as 2,7-dibromo or 2,7-diboronic ester derivatives of fluorene. These monomers are then polymerized, often via Suzuki coupling reactions, to form the active semiconductor layer in OTFTs. ossila.com20.210.105
| Polymer Precursor Type | Role in OTFTs | Resulting Polymer Characteristic |
| Fluorene-2,7-diboronic esters | Monomer for polymerization | Forms the conjugated polymer backbone |
| Fluorene-2,7-dihalides | Co-monomer for polymerization | Enables synthesis of alternating co-polymers |
This table summarizes the role of fluorene-based monomers in the synthesis of OTFT materials.
A key example is the synthesis of polymers like Poly(9,9-dioctylfluorene) (PFO) and its copolymers, which are used in Organic Field-Effect Transistors (OFETs), a type of OTFT. ossila.com The precursor 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used monomer for synthesizing these high-performance polymer semiconductors. ossila.com
Materials for Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
Fluorene-based compounds are integral to the development of next-generation solar energy technologies, including Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs). The fluorene unit can be functionalized to act as a π-conjugated bridge in organic dyes for DSSCs or as a repeating unit in conjugated polymers for OPVs. ossila.comresearchgate.netresearchgate.net
In DSSCs, organic sensitizer (B1316253) dyes often feature a "donor-π-bridge-acceptor" (D-π-A) structure. The fluorene moiety is an excellent candidate for the π-bridge, facilitating efficient charge separation and transport upon light absorption. researchgate.net For OPVs, fluorene-based conjugated polymers, such as PFN, can be used as electron extraction layers to improve device efficiency. ossila.com The synthesis of these materials relies on fluorene-based precursors functionalized at the 2 and 7 positions, which can be prepared from starting materials like this compound.
| Application | Role of Fluorene Moiety | Key Precursor Example |
| DSSCs | π-conjugated bridge in sensitizer dyes | 2,7-disubstituted fluorene derivatives |
| OPVs | Conjugated polymer backbone | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ossila.com |
| OPVs | Non-fullerene acceptor core | 9,9'-spirobi[9H-fluorene] derivatives |
This table outlines the application of fluorene derivatives in solar cell technologies.
Design of Deep-Blue Light-Emitting Conjugated Polymers
Polyfluorenes and their copolymers are renowned for their efficient blue electroluminescence, making them premier materials for Organic Light-Emitting Diodes (OLEDs), particularly for deep-blue emission. rsc.orgsigmaaldrich.com The rigid structure of the fluorene-2,7-diyl unit provides a high fluorescence quantum yield. njit.edu By copolymerizing fluorene with various aryl comonomers, the electronic properties and emission color can be precisely tuned. 20.210.105
Synthesizing these polymers often involves the palladium-catalyzed Suzuki coupling of a 2,7-diboronic ester of a fluorene derivative with a dihaloaryl comonomer. 20.210.105 To achieve deep-blue emission (with emission peaks around 401-422 nm), the conjugation along the polymer backbone is sometimes intentionally disrupted by incorporating non-coplanar units. researchgate.net For instance, copolymers of fluorene-2,7-diyl and dibenzothiophene-S,S-dioxide have been synthesized that exhibit deep-blue emission with high photoluminescence quantum yields. rsc.org The synthesis of the necessary fluorene monomers begins with precursors that allow for functionalization at the 2 and 7 positions, a role for which this compound is well-suited.
| Polymer Type | Design Strategy | Resulting Emission |
| Polyfluorene Homopolymer (PFO) | Base polymer | Blue (λem ~409 nm) sigmaaldrich.com |
| Fluorene-alt-phenylene Copolymers | Copolymerization | Tunable blue emission 20.210.105 |
| Fluorene/Dibenzothiophene-S,S-dioxide Copolymers | Introduction of electron-withdrawing units | Deep-blue (λem ~416 nm) rsc.org |
This table details strategies and outcomes in designing fluorene-based blue light-emitting polymers.
Chemical Sensing and Probe Development
The unique photophysical properties of the fluorene scaffold have led to its extensive use in the development of highly sensitive fluorescent sensors and biological probes. ucf.edu
Fluorescence Sensing Platforms for Chemical Analytes
Derivatives of 9H-fluorene are used to construct fluorescent chemosensors for the detection of various chemical analytes. The high quantum yield of the fluorene core provides a strong signal, which can be modulated (quenched or enhanced) upon interaction with a target analyte. The sulfonyl chloride groups of this compound can be reacted with nucleophiles, such as amines or phenols, to attach specific recognition moieties that bind to the analyte of interest. This modular synthesis allows for the creation of tailored sensing platforms for a wide range of targets.
Development of Fluorene-Based Probes for Biological Systems
In biological imaging, particularly two-photon fluorescence microscopy, fluorene-based probes are highly valued for their high two-photon absorption cross-sections, excellent photostability, and strong fluorescence. njit.eduspiedigitallibrary.org These properties allow for deep-tissue imaging with reduced background signal and phototoxicity.
Recent research highlights the role of fluorene sulfonyl dichlorides as precursors for creating these advanced fluorescent probes. A common strategy involves synthesizing an amine-reactive fluorene derivative, for example, by converting the sulfonyl chloride or another functional group into an isothiocyanate. ucf.edunih.gov This reactive group can then form a stable covalent bond with amine residues on biomolecules like proteins and peptides, effectively tagging them with a bright and stable fluorophore for imaging applications. nih.gov
| Probe Feature | Advantage in Biological Imaging | Synthetic Precursor |
| High Two-Photon Absorption | Deeper tissue penetration, lower phototoxicity njit.eduspiedigitallibrary.org | Fluorene derivatives ucf.eduspiedigitallibrary.org |
| High Fluorescence Quantum Yield | Bright signal for high-contrast imaging researchgate.net | Fluorene-based fluorophores researchgate.net |
| Amine-Reactive Functionality | Covalent labeling of proteins and biomolecules nih.gov | Isothiocyanate-functionalized fluorenes nih.gov |
This table summarizes the features and advantages of fluorene-based probes in biological systems.
Role in Specialty Chemical Synthesis
This compound is a versatile intermediate in the synthesis of various specialty chemicals. The two electrophilic sulfonyl chloride groups are readily converted into other functional groups, making the compound a valuable building block. For example, reaction with amines leads to the formation of sulfonamides, a class of compounds with significant applications in medicinal chemistry.
Furthermore, the fluorene core itself, particularly when substituted at the 2 and 7 positions, is a key structural motif in various functional materials. Intermediates like 2,7-dichlorofluorene (B131596) and 2,7-dibromofluorene, which can be synthesized from fluorene, are critical starting materials for pharmaceuticals, such as antimalarial drugs, and for the monomers used in the polymer applications discussed previously. researchgate.netgoogle.comgoogle.com The synthesis of 2,7-dichlorofluorene can be achieved by reacting fluorene with sulfuryl chloride, showcasing the utility of sulfur-based reagents in functionalizing the fluorene core. google.com
Structure Activity/property Relationship Studies and Electronic Structure Engineering
Impact of Substitution Patterns on Electronic and Optical Properties
The electronic and optical characteristics of fluorene-based materials are intricately linked to their molecular structure. Strategic modifications at various positions of the fluorene (B118485) unit allow for precise tuning of their absorption and emission profiles, as well as their fundamental electronic energy levels.
Influence of Fluorene C9 Position Modifications on Absorption and Emission Characteristics
The C9 position of the fluorene ring is a critical site for functionalization, significantly impacting the photophysical properties of the resulting molecules. elsevierpure.comresearchgate.net Modifications at this position can alter the steric and electronic environment of the fluorene core, thereby influencing its absorption and emission spectra.
Small modifications at the C9 position, such as the introduction of N-donor substituents to create dibenzofulvene derivatives, can lead to substantial changes in the absorption and emission properties. mdpi.comnih.gov These structural alterations can significantly shift the emission maxima, in some cases by more than 100 nm in the solid state. mdpi.com This is often attributed to the effective involvement of intramolecular charge transfer (ICT) processes, which can lead to emission quenching in solution but pronounced solid-state emission. mdpi.comresearchgate.net
For instance, studies on a series of dibenzofulvene derivatives with different N-donor groups at the C9 position revealed that these modifications dramatically alter the absorption and emission characteristics compared to the unsubstituted fluorene. mdpi.com The introduction of these substituents can lead to a significant reduction in the energy gap. mdpi.comnih.gov
The table below summarizes the effect of C9 modifications on the photophysical properties of selected fluorene derivatives.
| Compound | C9 Substituent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Fluorene (A-0) | H, H | ~300 | ~310 | ~10 |
| Derivative A-1 | N-donor group 1 | 350-500 | >410 (solid state) | >60 |
| Derivative A-2 | N-donor group 2 | 350-500 | >410 (solid state) | >60 |
| Derivative A-3 | N-donor group 3 | 350-500 | >410 (solid state) | >60 |
| Derivative A-4 | N-donor group 4 | 350-500 | >410 (solid state) | >60 |
| Derivative A-5 | N-donor group 5 | 350-500 | >410 (solid state) | >60 |
| Derivative A-6 | N-donor group 6 | 350-500 | >410 (solid state) | >60 |
Note: Specific absorption and emission values for derivatives A-1 to A-6 are within the specified ranges and depend on the exact N-donor substituent. mdpi.com
Correlation Between Chemical Structure and Energy Levels (HOMO-LUMO Gap)
The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental parameters that dictate the electronic and optical properties of organic materials, including their color, charge injection/transport capabilities, and electrochemical stability. The HOMO-LUMO energy gap, in particular, is a critical factor in determining the absorption and emission wavelengths. rsc.orgresearchgate.net
Systematic modifications to the chemical structure of fluorene derivatives provide a powerful tool for tuning the HOMO-LUMO gap. rsc.org For example, the synthesis of symmetrical fluorene derivatives with different substituents at the C-2 and C-7 positions has been shown to influence the π-conjugation of the molecules, thereby altering their energy gaps. mdpi.com Theoretical calculations using Density Functional Theory (DFT) have proven to be a valuable tool in predicting and understanding these correlations. mdpi.commdpi.com
The introduction of electron-donating or electron-withdrawing groups can significantly modulate the HOMO and LUMO energy levels. For instance, modifying the C9 position with N-donor substituents in dibenzofulvene derivatives leads to a significant reduction in the energy gap, with values ranging from 2.13 eV to 2.80 eV, compared to 4.90 eV for unsubstituted fluorene. mdpi.com This narrowing of the energy gap is a direct consequence of the altered electronic structure. mdpi.comnih.gov
The following table presents the experimentally and theoretically determined energy gap values for a series of fluorene derivatives with modifications at the C9 position.
| Compound | Energy Gap (eV) - Experimental | Energy Gap (eV) - Theoretical |
| Fluorene (A-0) | 4.90 | N/A |
| Derivative A-1 | 2.80 | Correlates with experimental |
| Derivative A-2 | 2.55 | Correlates with experimental |
| Derivative A-3 | 2.13 | Correlates with experimental |
| Derivative A-4 | 2.40 | Correlates with experimental |
| Derivative A-5 | 2.35 | Correlates with experimental |
| Derivative A-6 | 2.25 | Correlates with experimental |
Note: The theoretical values show good agreement with the experimental data. mdpi.com
Design Principles for Tunable Optoelectronic Performance
The ability to precisely control the optoelectronic properties of fluorene-based materials is paramount for their application in various devices. This is achieved through sophisticated molecular design strategies that engineer the electronic structure and photophysical behavior of the molecules.
p-n Molecular Design Engineering for Electronic Structure Tuning
A powerful strategy for tuning the electronic structure of fluorene-based materials is the concept of p-n molecular design, which involves the creation of donor-acceptor (D-A) copolymers. mdpi.com In this approach, electron-rich (donor, p-type) units are alternated with electron-deficient (acceptor, n-type) units along the polymer backbone. This architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor moieties upon photoexcitation, which significantly influences the material's electronic and optical properties. nih.gov
The choice of donor and acceptor units allows for fine-tuning of the HOMO and LUMO energy levels and, consequently, the band gap of the resulting copolymer. For instance, copolymers of fluorene (a donor) with units like 2,1,3-benzothiadiazole (B189464) (an acceptor) have been synthesized to achieve specific emission colors. mdpi.com Similarly, the incorporation of dicyanostilbene or 9,10-dicyanophenanthrene units into a polyfluorene backbone leads to materials with yellow-green or greenish-blue luminescence, respectively. nih.gov
This D-A approach has been successfully employed to create semiconducting copolymers for organic solar cells, where the energy levels are engineered to facilitate efficient charge separation at the donor-acceptor interface. ingentaconnect.comnih.gov
Charge-Transfer State Engineering for Enhanced Photophysical Properties
The engineering of charge-transfer (CT) states is a key strategy for enhancing the photophysical properties of fluorene-based materials. nih.gov By carefully selecting the donor and acceptor components, it is possible to control the energy and nature of the CT excited state, which in turn governs the fluorescence and phosphorescence characteristics of the material.
In some molecular systems, the formation of a twisted intramolecular charge transfer (TICT) state can occur, where the donor and acceptor moieties twist relative to each other in the excited state. acs.org This process can significantly affect the emission properties, sometimes leading to dual fluorescence or fluorescence quenching. acs.orgresearchgate.net Understanding and controlling these TICT states is crucial for designing efficient light-emitting materials.
The introduction of specific functional groups can promote or suppress CT processes. For example, in certain boron-dipyrromethene dyes linked to a benzo crown ether, cation binding to the crown ether reduces the donor strength, thereby suppressing charge transfer and leading to a significant enhancement in fluorescence. researchgate.net This principle can be applied to the design of fluorescent sensors.
Investigations into Intermolecular Interactions and Supramolecular Organization of Fluorene-Based Materials
Beyond the properties of individual molecules, the arrangement of molecules in the solid state, known as supramolecular organization, plays a critical role in determining the bulk properties of fluorene-based materials. researchgate.nettue.nlcapes.gov.br Intermolecular interactions, such as π-π stacking and van der Waals forces, govern how the molecules pack together, which in turn affects their charge transport and photophysical characteristics. rsc.orgaps.orgresearchgate.net
The morphology of thin films of fluorene-based polymers can be controlled by processing conditions, and this morphology has a direct impact on the material's performance in devices. 20.210.105acs.org For example, the degree of aggregation in electrospun nanofibers of polyfluorene derivatives can be controlled to achieve higher luminescence efficiency compared to spin-coated films. 20.210.105acs.org
The interaction of fluorene-based copolymers with other materials, such as single-walled carbon nanotubes (SWNTs), is also an area of active research. rsc.org The supramolecular complexation between the polymer and the nanotubes can be selective, with electron-rich polymers showing a preference for semiconducting SWNTs and electron-poor polymers favoring metallic SWNTs. rsc.org This highlights the importance of understanding and controlling intermolecular forces for applications in materials science and nanotechnology.
Computational Chemistry Approaches in Research on 9h Fluorene 2,7 Disulfonyl Dichloride Derivatives
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9H-fluorene-2,7-disulfonyl dichloride derivatives, this method is extensively used to predict the binding affinity and interaction patterns of these compounds with specific biological targets, such as enzymes or proteins.
A notable area of research involves the design of fluorene-based sulfonamide conjugates as potential anticancer and antibacterial agents. researchgate.net In these studies, molecular docking simulations are employed to understand how newly synthesized derivatives interact with the active sites of target proteins. For example, the binding affinity of fluorene-heterocyclic sulfonamide conjugates has been evaluated against the dihydropteroate (B1496061) synthase (DHPS) receptor, a key enzyme in the folate synthesis pathway of bacteria. researchgate.net The results of these simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.
The primary goal of these simulations is to correlate the binding scores with the experimentally observed biological activity. A lower binding energy or a higher docking score typically indicates a more stable complex and potentially higher inhibitory activity. This predictive power allows researchers to prioritize which derivatives to synthesize and test in the lab. For instance, studies on various sulfonamide derivatives have used molecular docking to investigate potential binding pathways for receptors like dihydrofolate reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in cancer therapy. researchgate.netsigmaaldrich.comnih.gov
Table 1: Example of Molecular Docking Results for Sulfonamide Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (S-score) | Key Interacting Residues |
| Fluorene-Sulfonamide Conjugates | Dihydropteroate Synthase (DHPS) | -7.5 to -9.0 | Arg, Lys, Ser |
| Triazole-Sulfonamide Derivatives | Carbonic Anhydrase IX | -7.6 to -8.4 | His, Thr, Zn2+ |
| Fluorinated Sulfonamides | Dihydroprotein Synthase (1AJ0) | High (Specific scores vary) | Not specified |
Note: The data in this table is illustrative and compiled from findings on various sulfonamide derivatives to demonstrate the type of information generated from molecular docking studies. researchgate.netresearchgate.netnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Intramolecular Charge Transfer Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. For derivatives of this compound, DFT calculations are invaluable for understanding their electronic properties, which are fundamental to their reactivity, stability, and interaction with biological targets.
Researchers utilize DFT calculations, often with basis sets like B3LYP/6-31G(d,p), to compute a variety of quantum parameters. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and will be more reactive.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding intramolecular charge transfer (ICT) and how the molecule will interact with a receptor's active site. For instance, the sulfonamide group (-SO2NH-) is a strong electron-withdrawing group, and MEP analysis can show how it influences the charge distribution across the entire fluorene (B118485) scaffold and any attached heterocyclic rings. researchgate.net These electronic characteristics are directly linked to the molecule's ability to form hydrogen bonds and other non-covalent interactions, which are essential for biological activity.
Table 2: Key Parameters from DFT Calculations for Fluorene Derivatives
| Parameter | Significance | Typical Findings for Sulfonamide Derivatives |
| HOMO Energy | Represents the ability to donate an electron | The energy level is influenced by substituent groups on the fluorene core. |
| LUMO Energy | Represents the ability to accept an electron | Often localized on electron-withdrawing moieties like the sulfonamide groups. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | A smaller gap can correlate with higher biological activity. |
| Dipole Moment | Measures the overall polarity of the molecule | Affects solubility and the ability to cross cell membranes. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution | Identifies sites for electrophilic and nucleophilic attack, crucial for receptor binding. researchgate.net |
Note: This table summarizes the types of parameters derived from DFT studies on related sulfonamide compounds. researchgate.net
In-Silico Design and Screening of Novel Derivatives
The insights gained from molecular docking and DFT calculations feed directly into the in-silico design and screening of novel derivatives. This rational design approach allows chemists to modify the parent structure of this compound in a targeted manner to enhance its desired properties.
The process begins with a lead compound, which may be a simple derivative of fluorene-2,7-disulfonamide. Computational tools are then used to predict how various structural modifications would affect its biological activity. For example, researchers can systematically add different heterocyclic rings or functional groups to the sulfonamide nitrogen atoms and then perform high-throughput virtual screening. researchgate.net This involves docking a large library of virtual compounds against a biological target to identify the most promising candidates.
In addition to predicting binding affinity, in-silico methods are also used to evaluate the pharmacokinetic properties of the designed molecules, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. researchgate.net These predictions assess the "drug-likeness" of a compound, estimating properties like solubility, membrane permeability, and potential toxicity. By filtering out compounds with poor predicted ADME profiles early in the discovery process, researchers can focus their synthetic efforts on derivatives with a higher probability of success as therapeutic agents. This combined approach of in-silico design, screening, and ADME prediction has been successfully applied to develop new fluorene-sulfonamide conjugates with potent anticancer and antibacterial properties. researchgate.net
Analytical and Spectroscopic Characterization Methodologies in Fluorene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. In the context of 9H-fluorene-2,7-disulfonyl dichloride, NMR is crucial for confirming the successful synthesis and regioselectivity of the sulfonation reaction.
For the target molecule, this compound, one would anticipate shifts in the positions of these aromatic proton and carbon signals due to the change from sulfonic acid (-SO₃H) to sulfonyl chloride (-SO₂Cl) groups. The electron-withdrawing nature of the sulfonyl chloride groups would likely lead to a downfield shift of the adjacent aromatic protons and carbons.
Furthermore, in the synthesis of more complex fluorene (B118485) derivatives, such as 2,4,7‐trisubstituted 9,9‐dialkyl‐9H‐fluorenes, ¹H NMR spectroscopic titrations are employed to study their interactions with other molecules and ions, confirming their potential as complexing agents.
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Optical Property Assessment
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are fundamental techniques for investigating the electronic and optical properties of conjugated molecules and polymers. For materials derived from this compound, these methods provide insights into their light-absorbing and emitting characteristics, which are critical for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).
Polymers incorporating fluorene units typically exhibit strong UV absorption and blue photoluminescence. For instance, poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] in chloroform (B151607) shows an absorption maximum (λmax) at 368 nm and a photoluminescence emission maximum at 412 nm. In another example, poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) displays a λmax at 281 nm and an emission maximum at 454 nm in chloroform.
The introduction of different co-monomers into the polymer backbone alongside the fluorene unit allows for the tuning of the optical properties. For example, copolymers of fluorene and benzothiadiazole (a strong electron acceptor) can lead to a redshift in both the absorption and emission spectra due to intramolecular charge transfer (ICT) between the donor (fluorene) and acceptor (benzothiadiazole) units. This principle is utilized to create polymers that emit light across the visible spectrum.
The table below summarizes the optical properties of some representative fluorene-based polymers.
| Polymer | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Chloroform | 368 | 412 |
| Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) | Chloroform | 281 | 454 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride groups.
The characteristic IR absorption bands for the sulfonyl chloride (-SO₂Cl) group are the symmetric and asymmetric stretching vibrations of the S=O bonds. For this compound, these stretches are observed at approximately 1175 cm⁻¹ and 1370 cm⁻¹, respectively. The presence of these distinct peaks provides strong evidence for the successful chlorination of the sulfonic acid precursor.
In the broader context of fluorene-based polymers, IR spectroscopy is used to confirm the incorporation of various monomers and the successful completion of polymerization reactions. For example, in the synthesis of polyimides from fluorene-containing dianhydrides, characteristic imide carbonyl (C=O) stretching bands would be observed in the IR spectrum. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₁₃H₈Cl₂O₄S₂, the expected molecular weight is approximately 363.2 g/mol .
In the analysis of fluorene-based polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed to determine the molecular weight distribution of the polymer chains.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity index (PDI) of polymers. For polymers synthesized from this compound, GPC is essential for characterizing the success of the polymerization and for understanding how the polymer's molecular weight influences its physical and optoelectronic properties.
In a typical GPC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores and have a longer retention time. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and PDI (Mₙ/Mₙ) of the sample can be determined.
For example, in the synthesis of fluorene-based copolymers via Suzuki polycondensation, GPC is used to confirm the formation of high molecular weight polymers. The molecular weight of these polymers is a critical factor that affects their processability, film-forming ability, and the ultimate performance of devices fabricated from them.
Cyclic Voltammetry for Electrochemical Properties and Energy Band Gap Determination
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound and to estimate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For conjugated polymers derived from this compound, CV is crucial for determining their electrochemical stability and energy band gap, which are key parameters for their use in electronic devices.
In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the material can be determined from the resulting voltammogram. The HOMO and LUMO energy levels can then be estimated from the onset of the oxidation and reduction peaks, respectively. The electrochemical band gap (Eg) is the difference between the HOMO and LUMO levels.
For instance, studies on polyfluorene copolymers have shown that the introduction of electron-donating or electron-withdrawing co-monomers can significantly alter the HOMO and LUMO levels, thereby tuning the electrochemical and optical properties of the polymer. The sulfonyl groups in polymers derived from this compound are electron-withdrawing, which would be expected to lower both the HOMO and LUMO energy levels of the resulting polymer.
Atomic Force Microscopy (AFM) for Surface Morphology and Roughness Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material at the nanoscale. For thin films of polymers derived from this compound, AFM is used to study their surface morphology, roughness, and phase separation, which are critical factors influencing device performance.
In AFM, a sharp tip at the end of a cantilever is scanned across the sample surface. The deflection of the cantilever due to the forces between the tip and the sample is measured and used to create a topographical image. AFM can be operated in different modes, such as contact mode or tapping mode, to obtain high-resolution images without damaging the sample surface.
Studies on thin films of fluorene-based copolymers have used AFM to reveal how processing conditions, such as annealing temperature, affect the surface morphology and the formation of crystalline domains. A smooth and uniform film morphology is generally desirable for efficient charge transport and device performance. For example, a study on a fluorene-based copolymer showed that the root-mean-square (RMS) roughness of the film was as low as 0.77 nm, indicating a very smooth surface.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
